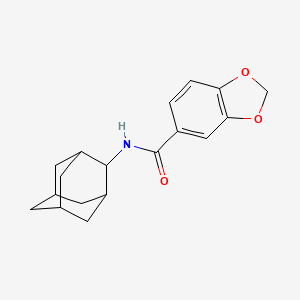
2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as CDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 187-189°C. In
作用機序
The mechanism of action of 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone can induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's disease, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to have a range of biochemical and physiological effects. In cancer cells, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to induce cell cycle arrest and apoptosis by regulating the expression of various genes and proteins. In Alzheimer's disease, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to improve cognitive function by increasing the levels of acetylcholine in the brain. In insects, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to have insecticidal properties by inhibiting the activity of certain enzymes and proteins.
実験室実験の利点と制限
2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments, including its high solubility in organic solvents, ease of synthesis, and potential applications in various fields. However, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone also has some limitations, including its relatively low stability and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone. One area of research is the development of new synthesis methods that can improve the yield and purity of 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone. Another area of research is the study of the mechanism of action of 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, which can provide insights into its potential applications in various fields. Additionally, the study of the toxicity and safety of 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone is important for its potential use in medicine and agriculture. Finally, the development of new applications for 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone in material science and other fields is an exciting area of research.
合成法
The synthesis of 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone involves the reaction of 2-chloro-5-nitrobenzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out at a temperature of 60-70°C. The product is then purified using recrystallization techniques to obtain pure 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone.
科学的研究の応用
2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agriculture, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to have insecticidal properties and can be used as a pesticide. In material science, 2-chloro-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been studied for its potential use in the development of organic electronic devices.
特性
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2/c1-8-5-9(2)17-13(16-8)18-15-7-10-6-11(19(20)21)3-4-12(10)14/h3-7H,1-2H3,(H,16,17,18)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCBPTCRFKWHMZ-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine](/img/structure/B5823884.png)



![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)

![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)

amino]ethanol](/img/structure/B5823949.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)
